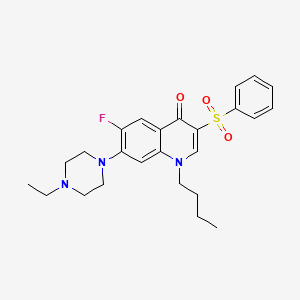
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties, including its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Topoisomerase I Inhibition and Anticancer Properties
The compound's derivatives have been studied for their potential as topoisomerase I inhibitors. This enzyme is critical in DNA replication, and its inhibition is a promising strategy in cancer therapy. A study by Ge et al. (2016) synthesized a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, exhibiting potent inhibitory activity against various cancer cell lines, including A549, Hela, BGC-823, and HepG2. This suggests the therapeutic potential for further development in cancer treatment (Ge et al., 2016).
Enzymatic Resolution and Antitumor Activity
A study by Nagarapu et al. (2011) focused on the synthesis, characterization, and resolution of novel derivatives of the compound, showing significant antitumor activity against human neuroblastoma and lung carcinoma cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (Nagarapu et al., 2011).
Synthesis and Biological Evaluation
Various studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance, the research by Mizuno et al. (2006) and Murugesan et al. (2017) involves the synthesis of related quinoline compounds, providing insights into the chemical properties and potential applications of these derivatives in medicinal chemistry (Mizuno et al., 2006); (Murugesan et al., 2017).
Molecular Docking Studies
The study by Murugesan et al. (2017) also included molecular docking studies with bovine serum albumin protein, suggesting potential interactions at the molecular level that could be important for drug development (Murugesan et al., 2017).
Drug Polymer Synthesis
Yang and Santerre (2001) utilized a quinolone compound similar to 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one in the synthesis of a drug polymer chain. This study demonstrates the potential of integrating such compounds into polyurethane backbones, which could have applications in drug delivery systems (Yang & Santerre, 2001).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-3-5-11-29-18-24(33(31,32)19-9-7-6-8-10-19)25(30)20-16-21(26)23(17-22(20)29)28-14-12-27(4-2)13-15-28/h6-10,16-18H,3-5,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUKMQIEFFDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

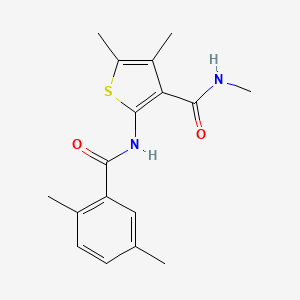
![2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2642817.png)

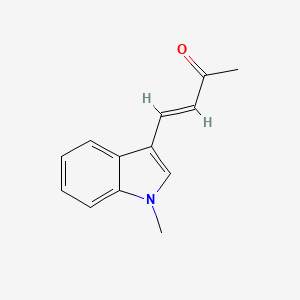
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)
![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)
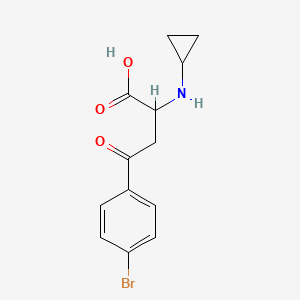
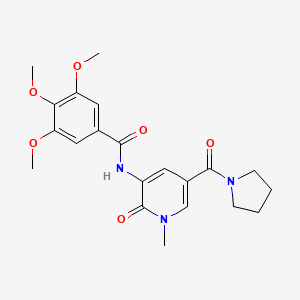
![(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid](/img/structure/B2642828.png)
![N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2642829.png)
![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one](/img/structure/B2642832.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642836.png)
